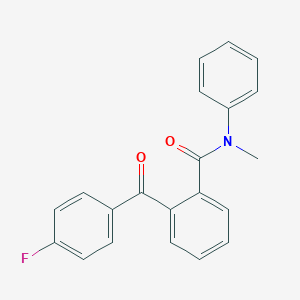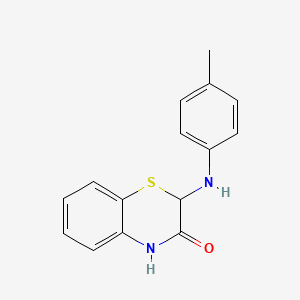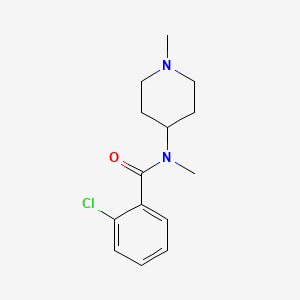![molecular formula C11H18N4O B7496077 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various diseases.
作用機序
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea inhibits the activity of BET proteins by binding to a specific pocket on the protein surface, thereby preventing the interaction of BET proteins with chromatin and inhibiting the transcription of genes regulated by BET proteins. This leads to the downregulation of various genes involved in the development and progression of diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to have a good safety profile and has not exhibited any significant toxicity in animal studies.
実験室実験の利点と制限
The advantages of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its potent activity against various diseases, its good safety profile, and its ability to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. However, the limitations of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its relatively high cost and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
For the research on 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea include the evaluation of its efficacy and safety in clinical trials, the identification of its potential therapeutic applications in various diseases, and the development of more potent and selective BET protein inhibitors. Additionally, further studies are needed to elucidate the molecular mechanism of action of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea and its effects on gene expression and cell signaling pathways.
合成法
The synthesis of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been described in detail in a research article published by the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-methylpyrazol-3-ylmethanol with cyclopentyl isocyanate to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea.
科学的研究の応用
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific protein called bromodomain and extra-terminal domain (BET) protein, which plays a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
1-cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-10(6-7-13-15)8-12-11(16)14-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPPCDGKJDULIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)

![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
